REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][NH2:9])[N:3]=1.Cl.[N:11]([O-])=O.[Na+]>O>[N:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[N:3]=1)=[N+:9]=[N-:11] |f:2.3|
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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ClC1=NC(=CC=C1)NN
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Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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1.73 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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to dissolve the starting material
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Type
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TEMPERATURE
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Details
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to warm to room temperature
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (2×)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
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Details
|
The crude residue was purified by flash chromatography (0-10% EtOAc/hexanes)
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Name
|
|
Type
|
product
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Smiles
|
N(=[N+]=[N-])C1=NC(=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |